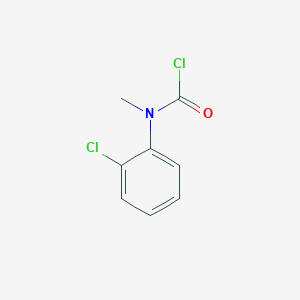
N-(2-chlorophenyl)-N-methylcarbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N-methylcarbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a chlorophenyl group and a methyl group attached to the carbamoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-methylcarbamoylchloride typically involves the reaction of 2-chloroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroaniline with phosgene:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chlorophenyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), mild temperatures.
Hydrolysis: Water or aqueous base (sodium hydroxide), ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, controlled temperature and pressure.
Major Products Formed
Substitution Reactions: N-(2-chlorophenyl)-N-methylcarbamates or thiocarbamates.
Hydrolysis: N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoylchloride involves its reactivity with nucleophiles, leading to the formation of carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways and targets depend on the nature of the carbamate derivative formed.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorophenyl)-N-methylcarbamic acid
- N-(2-chlorophenyl)-N-methylcarbamate
- N-(2-chlorophenyl)-N-methylthiocarbamate
Uniqueness
N-(2-chlorophenyl)-N-methylcarbamoylchloride is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its chlorophenyl group imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Actividad Biológica
N-(2-chlorophenyl)-N-methylcarbamoylchloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in drug development, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a carbamoyl chloride derivative characterized by the presence of a chlorophenyl group and a methyl substituent on the nitrogen atom. Its structure can be represented as follows:
This compound is notable for its electrophilic nature due to the presence of the carbamoyl chloride functional group, which makes it reactive with nucleophiles.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The electrophilic carbamoyl chloride group facilitates nucleophilic substitution reactions, leading to the formation of various substituted products that may exhibit pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, particularly those involved in inflammatory pathways.
- Receptor Modulation : It may act on nicotinic acetylcholine receptors, similar to other carbamoyl derivatives, suggesting potential applications in neurology and pain management .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
- Antiviral Activity : Analogues related to this compound have shown promise as inhibitors against human adenoviruses (HAdV), indicating potential therapeutic applications in treating viral infections .
Case Studies and Research Findings
- Anti-inflammatory Studies :
- Antiviral Properties :
Data Summary
| Activity Type | Target | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Anti-inflammatory | COX-1 | 15 | - |
| Anti-inflammatory | COX-2 | 72 | - |
| Antiviral | HAdV | 0.27 | >100 |
Propiedades
Fórmula molecular |
C8H7Cl2NO |
|---|---|
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |
Clave InChI |
MMJBYKNTKQJCPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















